molecular formula C20H26N6 B2591134 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2380145-76-4

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2591134
CAS No.: 2380145-76-4
M. Wt: 350.47
InChI Key: IFCSJKDUJXLOOF-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole core, a piperazine ring, and a tert-butylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Attachment of the tert-Butylpyrimidine Moiety: This step involves the reaction of the intermediate compound with tert-butylpyrimidine, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6/c1-20(2,3)17-13-18(22-14-21-17)25-9-11-26(12-10-25)19-23-15-7-5-6-8-16(15)24(19)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCSJKDUJXLOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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